N-(2,3-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with an m-tolyl (3-methylphenyl) group and at position 2 with a thioacetamide moiety linked to a 2,3-dimethylphenyl group. The benzofuropyrimidine scaffold is a fused heterocyclic system combining benzofuran and pyrimidinone rings, which is associated with diverse bioactivities, including antimicrobial and kinase inhibitory properties .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-16-8-6-10-19(14-16)30-26(32)25-24(20-11-4-5-13-22(20)33-25)29-27(30)34-15-23(31)28-21-12-7-9-17(2)18(21)3/h4-14H,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGAPDDQXRRYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has drawn attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C23H23N3O2S
- Molecular Weight : 437.6 g/mol
- CAS Number : 877653-36-6
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is hypothesized to modulate several biological pathways through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It might interact with receptors that are crucial for cell proliferation and differentiation.
- Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, reducing oxidative stress in cells.
Antitumor Activity
Recent studies have indicated that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 μM across different cell lines, indicating potent cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 15 |
| SK-Hep-1 | 20 |
| NUGC-3 | 25 |
Antiviral Activity
In addition to its anticancer properties, the compound has shown potential antiviral effects. In vitro studies suggest it may inhibit viral replication by interfering with viral entry or replication processes.
Case Studies
-
Study on Antitumor Efficacy :
- Researchers evaluated the compound's effect on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups.
- The study concluded that the compound could be a candidate for further development as an anticancer agent.
-
Antiviral Mechanism Exploration :
- A separate study focused on the antiviral properties of the compound against influenza viruses. The results demonstrated a decrease in viral load in treated cells, suggesting a mechanism involving inhibition of viral RNA synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Benzofuropyrimidine vs. Quinazolinone Derivatives
- Target Compound: Benzofuro[3,2-d]pyrimidinone core.
- Quinazolinone Analogs: Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () replace the benzofuran ring with a benzene ring, reducing planarity. This structural difference may alter binding to enzymes like dihydrofolate reductase, where quinazolinones are well-studied .
- Activity Implications: Quinazolinones in show antimicrobial activity (e.g., N-2-tolylacetamide, compound 6: MIC = 12.5 µg/mL against S. aureus), suggesting the target compound’s benzofuran moiety could modulate spectrum or potency .
Thienopyrimidine Derivatives
- Example: 2-((3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide () replaces the benzofuran oxygen with sulfur, increasing electron density. The thieno ring’s lower solubility (predicted pKa = 12.77) may reduce bioavailability compared to the target compound’s benzofuropyrimidine core .
Substituent Effects
Positional and Functional Group Variations
- m-Tolyl vs. p-Methylbenzyl: describes N-(2,3-dimethylphenyl)-2-[[3-(4-methylbenzyl)-4-oxo-benzofuropyrimidin-2-yl]sulfanyl]acetamide.
- Halogenated Analogs: N-(3-(trifluoromethyl)phenyl)-2-((3-isopentyl-4-oxo-benzofuropyrimidin-2-yl)thio)acetamide () incorporates a trifluoromethyl group, enhancing metabolic stability but possibly introducing toxicity risks absent in the non-halogenated target compound .
Acetamide Substituents
- Electron-Donating vs. Withdrawing Groups :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
